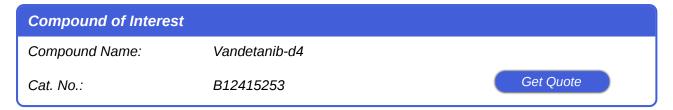


Application Notes and Protocols for Quantifying Vandetanib in Cerebrospinal Fluid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of Vandetanib in cerebrospinal fluid (CSF) using a stable isotope-labeled internal standard, **Vandetanib-d4**. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is sensitive, precise, and has been successfully applied to clinical pharmacokinetic studies.[1][2]

Introduction

Vandetanib is an oral tyrosine kinase inhibitor that targets the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET (Rearranged during Transfection) tyrosine kinases. Its ability to penetrate the central nervous system is crucial for treating brain tumors. Therefore, accurate quantification of Vandetanib in cerebrospinal fluid is essential for pharmacokinetic studies and to understand its distribution and efficacy within the central nervous system. This document outlines a validated method for this purpose.

Quantitative Data Summary

The following tables summarize the quantitative performance of the analytical method for Vandetanib in human cerebrospinal fluid.[1]

Table 1: Calibration Curve and Linearity



Parameter	Value
Linearity Range	0.25 - 50 ng/mL
Correlation Coefficient (R²)	≥ 0.990
Lower Limit of Quantitation (LLOQ)	0.25 ng/mL

Table 2: Precision and Accuracy

Quality Control Sample	Within-Day Precision (%RSD)	Between-Day Precision (%RSD)	Within-Day Accuracy (%)	Between-Day Accuracy (%)
Low	≤ 8.8%	≤ 8.8%	95.0 - 98.5%	95.0 - 98.5%
Medium	≤ 8.8%	≤ 8.8%	95.0 - 98.5%	95.0 - 98.5%
High	≤ 8.8%	≤ 8.8%	95.0 - 98.5%	95.0 - 98.5%

Table 3: Recovery

Analyte	Mean Recovery (%)
Vandetanib	80%

Experimental Protocols

This section details the materials and procedures for the sample preparation and LC-MS/MS analysis.

Materials and Reagents

- · Vandetanib reference standard
- Vandetanib-d4 (internal standard, ISTD)
- Acetonitrile (ACN), HPLC grade



- · Ammonium formate, analytical grade
- tert-Butyl methyl ether (tBME)
- · Ammonium hydroxide
- Ultrapure water
- Human cerebrospinal fluid (blank)

Instrumentation

- Liquid Chromatography System: A system capable of delivering isocratic flow.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
- Analytical Column: Kinetex C18 column (2.6 μm, 50 mm × 2.1 mm).[1][2]

Sample Preparation: Liquid-Liquid Extraction

- To 100 μL of CSF sample, add the internal standard (Vandetanib-d4).
- Perform a liquid-liquid extraction by adding tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.[1][2]
- Vortex the mixture to ensure thorough mixing.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Method



- Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v), pH 5.0.[1][2]
- Flow Rate: 0.11 mL/min.[1][2]
- Column Temperature: Ambient.[1][2]
- Injection Volume: 5 μL.
- Run Time: 3 minutes.[1][2]

Mass Spectrometry Method

- Ionization Mode: Positive Electrospray Ionization (ESI).
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Vandetanib: m/z 475.1 → 112.1.[1][2]
 - Vandetanib-d4 (ISTD): m/z 479.1 → 116.2.[1][2]

Visualizations Signaling Pathway

Caption: Simplified VEGFR signaling pathway and the inhibitory action of Vandetanib.

Experimental Workflow

Caption: Workflow for the quantification of Vandetanib in cerebrospinal fluid.

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